2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
Overview
Description
2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (AODPC) is an organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. AODPC has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Scientific Research Applications
Electrocatalytic Applications
2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been synthesized efficiently through electrocatalytic multicomponent assembling. This process involves the transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, facilitated by electrolysis with sodium bromide as an electrolyte. This method provides an excellent yield, showcasing its potential in the synthesis of complex organic compounds (Vafajoo et al., 2014).
Catalytic Annulation in Synthesis
Another significant application involves the copper-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitriles to produce 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. This transformation is crucial for constructing complex pyrimidine structures, which are valuable in various chemical and pharmaceutical syntheses (Mishra & Hajra, 2015).
Structural Characterization and Enzyme Inhibition
Structural insights into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives reveal their potential as dihydrofolate reductase (DHFR) inhibitors. The detailed X-ray diffraction analysis and molecular docking simulations highlight their inhibitory capacity against human DHFR, an enzyme target in cancer therapy (Al-Wahaibi et al., 2021).
Spectroscopic Analysis and Molecular Structure
Spectroscopic studies, including Raman and infrared spectra, alongside ab initio calculations, have provided a comprehensive understanding of the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile. These studies offer insights into the vibrational characteristics and the stability of different tautomeric forms, contributing to the understanding of pyrimidine derivatives at a molecular level (Abuelela et al., 2016).
properties
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKNECSSHHNRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309209 | |
Record name | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile | |
CAS RN |
27058-50-0 | |
Record name | 2-Amino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27058-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 211330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27058-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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